molecular formula C25H24N6O3S B2955239 N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-06-7

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2955239
CAS RN: 872995-06-7
M. Wt: 488.57
InChI Key: ILJXJTQGAVXWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H24N6O3S and its molecular weight is 488.57. The purity is usually 95%.
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Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications

The compound , known by its chemical names “N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” and “N-{2-[6-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide”, is a complex molecule that falls under the category of triazolothiadiazine derivatives. These compounds are known for their wide range of applications in pharmaceuticals due to their diverse pharmacological activities. Below is a detailed analysis of the unique applications of this compound, focusing on six distinct fields.

Anticancer Activity: Triazolothiadiazine derivatives have been studied for their potential as anticancer agents. The ability to interact with various biological targets makes them suitable candidates for drug design and development in oncology. The compound’s structural features may allow it to bind selectively to cancer cell receptors, inhibiting growth or inducing apoptosis .

Antimicrobial Properties: These compounds also exhibit antimicrobial activities, which can be harnessed in the development of new antibiotics. Their mechanism of action often involves the disruption of microbial cell wall synthesis or protein synthesis inhibition, making them effective against a range of bacteria and fungi .

Analgesic and Anti-inflammatory Uses: The analgesic and anti-inflammatory properties of triazolothiadiazine derivatives make them promising for the treatment of pain and inflammation-related conditions. They may work by reducing the production of inflammatory mediators or by modulating pain signaling pathways .

Antioxidant Effects: Oxidative stress is a common pathway in many diseases, and antioxidants are crucial in mitigating these effects. Triazolothiadiazine derivatives have shown antioxidant properties, which could be beneficial in protecting cells from oxidative damage .

Antiviral Applications: The structural flexibility of triazolothiadiazine allows for the development of antiviral drugs. They can be designed to interfere with viral replication or to inhibit enzymes critical to the viral life cycle .

Enzyme Inhibition: These compounds have been identified as potent enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and others. This application is significant in the treatment of various conditions, including glaucoma, Alzheimer’s disease, and obesity, by modulating the activity of these enzymes .

Antitubercular Potential: Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, triazolothiadiazine derivatives offer a new avenue for antitubercular drug development. Their efficacy against Mycobacterium tuberculosis could be explored further .

Molecular Modeling and Drug Design: The compound’s inherent structural complexity makes it an interesting candidate for in silico pharmacokinetic and molecular modeling studies. These studies are crucial in understanding the compound’s behavior in biological systems and optimizing its pharmacological profile for better therapeutic outcomes .

properties

IUPAC Name

N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3S/c1-16-3-5-19(6-4-16)25(34)26-14-13-22-29-28-21-11-12-24(30-31(21)22)35-15-23(33)27-20-9-7-18(8-10-20)17(2)32/h3-12H,13-15H2,1-2H3,(H,26,34)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJXJTQGAVXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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